molecular formula C24H25N3O6S B2469650 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide CAS No. 878056-62-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide

Cat. No.: B2469650
CAS No.: 878056-62-3
M. Wt: 483.54
InChI Key: DJMZNMQBRQALHB-UHFFFAOYSA-N
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Description

This compound is a sulfonylacetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a substituted indole scaffold. The indole core is modified at the 1-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and at the 3-position with a sulfonylacetamide chain.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c28-23(25-17-7-8-20-21(13-17)33-12-11-32-20)16-34(30,31)22-14-27(19-6-2-1-5-18(19)22)15-24(29)26-9-3-4-10-26/h1-2,5-8,13-14H,3-4,9-12,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMZNMQBRQALHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a benzodioxin moiety and an indole sulfonamide group. The molecular formula is C20H21N3O4SC_{20}H_{21}N_{3}O_{4}S, and its molecular weight is approximately 397.46 g/mol.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in various metabolic pathways.
  • Modulation of Receptor Activity : It may interact with certain receptors in the central nervous system, influencing neurotransmitter release and activity.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzodioxin and indole frameworks have displayed moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy.

Anticancer Properties

Some research suggests that related compounds may have anticancer effects by inducing apoptosis in cancer cells. The sulfonamide group is known for its role in targeting specific cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar benzodioxin derivatives against various bacterial strains. Results indicated that compounds with higher lipophilicity showed enhanced antibacterial activity, suggesting that this compound might share this property.
  • Neuropharmacological Effects : Another study investigated the neuropharmacological implications of indole-based compounds. The findings indicated potential anxiolytic and antidepressant-like effects in animal models, which could be relevant for the subject compound.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialModerate to significant
AnticancerInduces apoptosis
NeuropharmacologicalAnxiolytic effects

Scientific Research Applications

Anti-Diabetic Potential

Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor, which is crucial for managing type 2 diabetes mellitus. The inhibition of this enzyme slows down carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. In vitro studies have shown promising results indicating that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase enzymes .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound could potentially reduce inflammation-related conditions .

Anticancer Activity

Preliminary investigations into the anticancer properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide have shown that it may possess cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis in cancer cells .

In Vitro Studies

A study conducted on synthesized derivatives of this compound demonstrated significant activity against α-glucosidase and acetylcholinesterase enzymes, suggesting potential applications in treating diabetes and Alzheimer's disease . The structures were confirmed through various spectroscopic techniques including NMR and IR spectroscopy.

In Vivo Studies

In vivo experiments are essential for validating the therapeutic potential observed in vitro. Animal models treated with compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{(sulfonyl)acetamide showed marked improvements in blood glucose levels and reductions in inflammatory markers .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-diabeticα-glucosidase inhibition
Anti-inflammatory5-lipoxygenase inhibition
AnticancerInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in core heterocycles, substituents, and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (IUPAC) Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide Benzodioxin + Indole Pyrrolidin-1-yl, sulfonyl ~480 (estimated) Sulfonyl group enhances electron-withdrawing effects; pyrrolidine introduces a 5-membered amine ring.
Analog 1 : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide Benzodioxin + Indole Morpholin-4-yl, sulfonyl ~496 (estimated) Morpholine (6-membered ring with O atom) increases polarity and hydrogen-bonding capacity vs. pyrrolidine.
Analog 2 : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxin + Pyridine Dimethylamino, methoxy 391.46 Pyridine core and methoxy group reduce steric hindrance; dimethylamino enhances solubility.
Analog 3 : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Benzodioxin + Thienopyrimidinone Methoxyphenyl, sulfanyl ~470 (estimated) Sulfanyl group (vs. sulfonyl) reduces electron-withdrawing effects; thienopyrimidinone core may alter binding kinetics.
Analog 4 : N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Indole + Oxadiazole Oxadiazole, sulfanyl Variable (~300–400) Oxadiazole introduces rigidity; sulfanyl group may enhance metabolic stability vs. sulfonyl.

Key Structural-Activity Relationships (SAR)

Heterocyclic Core: The benzodioxin-indole framework in the target compound provides a planar aromatic system conducive to π-π stacking interactions. In contrast, pyridine (Analog 2) and thienopyrimidinone (Analog 3) cores alter electronic profiles and steric demands .

Substituent Effects: Pyrrolidine vs. Morpholine: Morpholine (Analog 1) introduces an oxygen atom, enhancing solubility and hydrogen-bonding capacity compared to pyrrolidine’s lipophilic 5-membered ring . Sulfonyl vs. Sulfanyl: Sulfonyl groups (target, Analog 1) are strongly electron-withdrawing, favoring interactions with basic residues in enzymes.

For example, sulfonylacetamides are common in kinase inhibitors, and indole derivatives frequently exhibit anti-inflammatory or anticancer properties .

Physicochemical Properties

  • Solubility: Morpholine-substituted analogs (Analog 1) are likely more water-soluble due to the oxygen atom, whereas pyrrolidine (target) and dimethylamino (Analog 2) groups balance lipophilicity .
  • Stability : Sulfonyl groups may confer metabolic stability compared to sulfanyl analogs, which could undergo oxidation in vivo .

Q & A

Q. What are the key synthetic pathways for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Formation of the benzodioxin core via condensation or cyclization reactions under inert atmospheres .
  • Introduction of the indole-sulfonylacetamide moiety via nucleophilic substitution or coupling reactions, often using acyl/sulfonyl chlorides and bases like Na₂CO₃ .
  • Final purification via column chromatography or recrystallization, monitored by TLC for reaction progress . Intermediates are characterized using ¹H/¹³C NMR and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are critical for validating the compound’s purity and structure?

  • NMR spectroscopy : Assigns proton and carbon environments, confirming regiochemistry of the benzodioxin and indole groups .
  • High-resolution mass spectrometry (HR-MS) : Verifies molecular formula and detects impurities .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., sulfonyl, amide C=O) .
  • HPLC : Assesses purity (>95% is typical for pharmacological studies) .

Q. What are the standard protocols for optimizing reaction yields during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Reflux conditions (80–120°C) improve reaction rates for cyclization steps .
  • Catalyst use : Pd-based catalysts may accelerate coupling reactions, though specific protocols require empirical testing .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Molecular docking : Predicts binding affinities to target proteins (e.g., enzymes/receptors) by modeling interactions between the indole-sulfonyl group and active sites .
  • QSAR modeling : Relates structural features (e.g., substituents on pyrrolidine) to biological activity using regression analysis .
  • DFT calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Dose-response validation : Re-test compounds at multiple concentrations to rule out false positives/negatives .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
  • Mechanistic studies : Employ techniques like SPR or fluorescence polarization to confirm direct target engagement .

Q. What experimental design strategies minimize variability in synthetic protocols?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent ratio) and identify optimal conditions .
  • Process analytical technology (PAT) : Use in-line monitoring (e.g., ReactIR) to track reaction kinetics and intermediate stability .
  • Robustness testing : Vary parameters ±10% from optimal conditions to assess reproducibility .

Q. How can structural modifications enhance metabolic stability without compromising activity?

  • Isosteric replacement : Substitute the pyrrolidine group with azetidine to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Introduce ester groups at the acetamide moiety for slow hydrolysis in vivo .
  • Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) to prolong half-life .

Methodological Resources

  • Synthesis Optimization : ICReDD’s computational-experimental feedback loop for reaction design .
  • Data Analysis : Statistical tools (e.g., ANOVA, PCA) for interpreting biological assay variability .
  • Safety Protocols : Adherence to Chemical Hygiene Plans for handling reactive intermediates (e.g., acyl chlorides) .

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